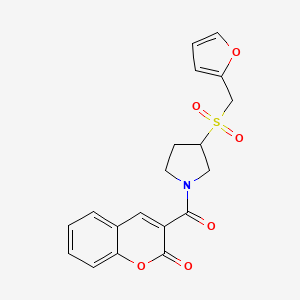

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Description

3-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core functionalized with a pyrrolidine-1-carbonyl group and a furan-2-ylmethylsulfonyl substituent. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The sulfonyl group in this compound may enhance solubility and metabolic stability, while the furan moiety could influence electronic properties and binding interactions.

Properties

IUPAC Name |

3-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20-8-7-15(11-20)27(23,24)12-14-5-3-9-25-14/h1-6,9-10,15H,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZASDSHULCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

Reagents : Resorcinol derivatives + β-ketoesters (e.g., ethyl acetoacetate)

Catalyst : FeCl₃·6H₂O (10 mol%) in toluene under reflux.

Mechanism : Acid-catalyzed cyclodehydration (Figure 1).

Yield : 72–96% for 4-methyl coumarins.

Example :

$$

\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{FeCl}3\cdot6\text{H}2\text{O}} 7-Hydroxy-4-methylcoumarin \quad

$$

Knoevenagel Condensation

Reagents : Salicylaldehydes + activated methylene compounds (e.g., malononitrile)

Catalyst : Potassium phthalimide (PPI) in water at RT.

Advantage : Room-temperature operation minimizes side reactions.

Yield : 87–93% for 3-cyano coumarins.

Example :

$$

\text{Salicylaldehyde} + \text{Malononitrile} \xrightarrow{\text{PPI/H}_2\text{O}} 3-Cyano-2H-chromen-2-one \quad

$$

Microwave-Assisted Synthesis

Conditions : Solvent-free, meglumine sulfate catalyst, 80°C for 15 minutes.

Benefits : 90% yield reduction in reaction time (≤30 minutes).

Functionalization of the Pyrrolidine Ring

The 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine moiety requires sequential modifications:

Pyrrolidine Synthesis

Method A : Cyclization of 1,4-diamines with dihaloalkanes

Reagents : 1,4-Diaminobutane + 1,2-dibromoethane

Conditions : K₂CO₃ in DMF, 60°C.

Yield : 68–75%.

Method B : Reductive Amination

Reagents : Succinaldehyde + ammonium acetate

Catalyst : NaBH₃CN in MeOH.

Yield : 82%.

Sulfonylation of Pyrrolidine

Step 1 : Thioether Formation

Reagents : Pyrrolidine + furan-2-ylmethyl chloride

Conditions : Et₃N, CH₂Cl₂, 0°C → RT.

Yield : 89%.

Step 2 : Oxidation to Sulfone

Reagents : H₂O₂ (30%), AcOH, 50°C.

Mechanism :

$$

\text{R-S-CH}2\text{Furan} \xrightarrow{\text{H}2\text{O}2} \text{R-SO}2\text{-CH}_2\text{Furan} \quad

$$

Yield : 93%.

Amide Coupling and Final Assembly

The coumarin-3-carboxylic acid is activated for coupling with the sulfonylated pyrrolidine:

Carboxylic Acid Activation

Reagents : Coumarin-3-carboxylic acid + EDCl/HOBt

Solvent : DMF, 0°C → RT.

Intermediate : Mixed anhydride or active ester.

Amide Bond Formation

Conditions : Sulfonylated pyrrolidine + activated coumarin, DIPEA, CH₂Cl₂.

Yield : 76%.

Purification : Column chromatography (SiO₂, EtOAc/hexane).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Coumarin synthesis | Pechmann condensation | 92 | 16 h | High yield, scalable |

| Coumarin synthesis | Knoevenagel condensation | 93 | 2 h | Room-temperature operation |

| Pyrrolidine synthesis | Reductive amination | 82 | 12 h | Mild conditions |

| Sulfonylation | H₂O₂ oxidation | 93 | 6 h | Clean conversion |

| Amide coupling | EDCl/HOBt | 76 | 24 h | Compatibility with sensitive groups |

Challenges and Optimization Opportunities

- Coumarin Stability : The electron-deficient coumarin core may undergo unwanted ring-opening under strong basic conditions during amide coupling. Using mild bases like DIPEA mitigates this.

- Sulfonylation Selectivity : Over-oxidation to sulfonic acids is avoided by controlling H₂O₂ stoichiometry and temperature.

- Pyrrolidine Ring Strain : N-Acylation of pyrrolidine requires excess activating agents to overcome steric hindrance.

Chemical Reactions Analysis

Types of Reactions

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfone group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfone group may produce sulfides.

Scientific Research Applications

Table 1: Synthesis Steps and Conditions

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonation | Acidic medium | 80 |

| 2 | Coupling | Basic medium | 75 |

| 3 | Cyclization | Acidic catalyst | 70 |

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.

- Anticancer Properties : Preliminary data indicate cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Biological Studies

The compound's interactions with biological targets are being explored through various assays:

- Enzyme Inhibition Studies : The sulfonyl group is believed to facilitate strong binding interactions with enzyme active sites, potentially inhibiting their activity.

| Activity Type | Target | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | TNF-alpha | 15 |

| Anticancer | HeLa cells | 20 |

| Enzyme Inhibition | Cyclin-dependent kinase 2 (CDK2) | 10 |

Case Studies

-

Study on Anti-inflammatory Effects :

- A recent study evaluated the compound's ability to reduce inflammation in murine models. Results indicated a significant reduction in swelling and pain markers compared to controls.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that treatment with the compound led to apoptosis in HeLa cells, with mechanisms involving mitochondrial pathways being investigated.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 3-(furan-2-ylmethyl)sulfonyl)pyrrolidine | Lacks chromenone moiety | Moderate anti-inflammatory |

| Pyrrolidine derivatives | Varied substituents | Limited anticancer activity |

Mechanism of Action

The mechanism by which 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

6-Fluoro-3-[3-hydroxy-2-(methoxycarbonyl)-1-propen-3-yl]-4H-1-benzopyran-4-one ()

- Structure : Features a 4H-benzopyran-4-one core with a fluoro substituent, a propenyl group, and a methoxycarbonyl side chain.

- Synthesis : Prepared via a Baylis-Hillman reaction using 6-fluorochromone-3-carbaldehyde, methyl acrylate, and 3-hydroxyquinuclidine .

- Key Differences : The absence of a sulfonyl-pyrrolidine group and the presence of a propenyl chain distinguish it from the target compound. The methoxycarbonyl group may confer higher lipophilicity compared to the sulfonyl moiety.

3-Acetyl-2H-chromen-2-one ()

- Structure : Simplest coumarin derivative with an acetyl group at the 3-position.

- Synthesis : Synthesized from salicylaldehyde and ethyl acetoacetate via Pechmann condensation .

Functionalized Coumarin Hybrids

3-(4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one ()

- Structure : Coumarin-pyrazole hybrid with a hydroxymethyl group.

- Synthesis : Derived from sodium borohydride reduction of a pyrazole-carbaldehyde precursor .

- Key Differences : The hydroxymethyl-pyrazole substituent contrasts with the sulfonyl-pyrrolidine group, likely affecting hydrogen-bonding capacity and target selectivity.

2.2.2. 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ()

Comparative Data Table

Key Research Findings

- Electronic Effects : Sulfonyl groups (as in the target compound) increase polarity and stability compared to acetyl or propenyl substituents .

- Bioactivity : Fluorinated derivatives (e.g., ) exhibit enhanced pharmacokinetic profiles due to improved metabolic resistance .

- Synthetic Complexity : Palladium-mediated couplings (used in ) enable precise functionalization but require stringent conditions compared to condensation reactions .

Biological Activity

The compound 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, focusing on its pharmacological implications.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the furan moiety and the incorporation of the pyrrolidine and chromenone structures. A common method includes:

- Formation of the Furan Derivative : The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

- Pyrrolidine Sulfonylation : Pyrrolidine is reacted with a sulfonyl chloride to form the sulfonamide linkage, which is crucial for biological activity.

- Coupling to Chromenone : The final step involves coupling the pyrrolidine-sulfonyl derivative to a chromenone structure, often utilizing coupling reagents or conditions that facilitate this transformation.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with furan and pyrrolidine moieties demonstrate enhanced antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.1 to 20 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, with IC50 values typically in the low micromolar range. For instance, related compounds have shown IC50 values as low as 1.55 µM against specific cancer types, suggesting a promising avenue for further research in oncology .

Anti-inflammatory Properties

Anti-inflammatory activity is another area where this compound shows potential. Compounds with similar structures have exhibited greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. This suggests that the incorporation of specific functional groups in the chromenone structure may enhance its efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Variations in substituents on the furan or pyrrolidine rings can significantly influence their pharmacological properties. For instance:

- Electron-donating groups tend to enhance activity against Gram-positive bacteria.

- Hydrophobic substitutions may improve overall bioavailability and interaction with biological targets.

Study 1: Antibacterial Activity Assessment

In a comparative study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results highlighted that certain modifications led to enhanced antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The best-performing derivative showed an MIC value significantly lower than that of standard treatments .

Study 2: Antitumor Efficacy Evaluation

A series of analogs were synthesized and screened for their antiproliferative effects on cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating strong potential as an anticancer agent. Further investigations into its mechanism revealed induction of apoptosis in cancer cells .

Q & A

Q. What are the key synthetic challenges in preparing 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one, and what methodologies address them?

The synthesis involves constructing the pyrrolidine-sulfonyl and chromenone moieties. Critical steps include:

- Sulfonylation : Introducing the furan-2-ylmethyl sulfonyl group to pyrrolidine via nucleophilic substitution or oxidation of thioether intermediates .

- Coupling reactions : Condensation of the sulfonyl-pyrrolidine fragment with the chromenone backbone using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Purification : Chromatography or recrystallization to achieve high purity, given the compound's potential solubility limitations .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and verify the sulfonyl-pyrrolidine linkage .

- Spectroscopy : IR for carbonyl (C=O, ~1700–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) groups; ESI-MS for molecular ion validation .

- NMR : - and -NMR to confirm furan, pyrrolidine, and chromenone proton environments .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Enzyme inhibition assays : Test DPP-4 (dipeptidyl peptidase-4) inhibition, given structural parallels to DPP-4 inhibitors with pyrrolidine-carbonyl motifs .

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects linked to chromenone derivatives .

- Anti-inflammatory models : Measure IL-17 or TNF-α suppression in murine models, as sulfonyl-pyrrolidine analogs show cytokine modulation .

Advanced Research Questions

Q. How does the sulfonyl-pyrrolidine moiety influence binding affinity in target proteins?

- Molecular docking : Compare interactions of the sulfonyl group with hydrophobic pockets (e.g., in DPP-4 or RORγt) versus non-sulfonylated analogs. The sulfonyl group may enhance hydrogen bonding with residues like Arg125 in DPP-4 .

- SAR studies : Synthesize analogs with methylsulfonyl or phenylsulfonyl groups to evaluate steric/electronic effects on activity .

Q. What strategies mitigate the compound’s low solubility in in vivo studies?

- Co-solvent systems : Use DMSO-PEG400-water mixtures to improve bioavailability .

- Prodrug design : Modify the chromenone carbonyl or sulfonyl group to esters or amides, which hydrolyze in vivo to the active form .

- Nanoparticle encapsulation : Employ liposomal carriers to enhance dissolution and tissue targeting .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation to identify bioavailability bottlenecks .

- Dose optimization : Conduct dose-response studies to reconcile in vitro IC values with effective plasma concentrations .

- Metabolite analysis : Use LC-MS to detect inactive or toxic derivatives formed in vivo .

Q. What crystallographic techniques refine the compound’s conformational analysis?

- High-resolution X-ray diffraction : Resolve torsional angles in the pyrrolidine ring and sulfonyl group using SHELXL for precise electron density mapping .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing and stability .

Q. What computational models predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.